molecular formula CHO2Sn B14687010 CID 57484775

CID 57484775

Cat. No.: B14687010
M. Wt: 163.73 g/mol
InChI Key: FTORPKPVFHIEHK-UHFFFAOYSA-N
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Description

CID 57484775 is a unique compound identifier in the PubChem database, a critical resource for chemical information. PubChem CIDs are typically used to catalog compounds with verified spectral, synthetic, or biological data, but the absence of specific references to this CID in the provided sources limits a detailed introduction .

Properties

Molecular Formula

CHO2Sn

Molecular Weight

163.73 g/mol

InChI

InChI=1S/CHO2.Sn/c2-1-3;/h(H,2,3);

InChI Key

FTORPKPVFHIEHK-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 57484775 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization, distillation, and chromatography. The goal is to produce the compound in large quantities while maintaining its quality and consistency.

Chemical Reactions Analysis

Structural Features and Reactive Sites

CID 57484775 contains:

  • β-lactam ring (4-membered cyclic amide)

  • Tetrazole-thioether moiety

  • Chromone-derived acyl group (6,7-dihydroxy-4-oxochromene-3-carbonyl)

  • Carboxylic acid and phenolic hydroxyl groups

Key reactive sites:

  • β-lactam ring (strained, prone to hydrolysis)

  • Tetrazole sulfur (nucleophilic substitution)

  • Chromone hydroxyl groups (oxidation/chelation)

β-Lactam Ring Opening

Reaction TypeConditionsProductsMechanism
HydrolysisAcidic/basic aqueous mediaInactive penicilloic acid derivative Nucleophilic attack at carbonyl carbon
Enzymatic cleavageβ-lactamasesDegraded antibiotic Acylation of active-site serine

Example:

text
This compound + H2O → Open-chain carboxylic acid + NH3 (under alkaline conditions) [6]

Tetrazole-Thioether Reactivity

ReactionReagentsOutcome
OxidationH2O2/O3Sulfoxide/sulfone formation
AlkylationRX (alkyl halides)S-alkylation at sulfur center

Chromone Group Transformations

ProcessConditionsEffect
OxidationO2/Fe³⁺Quinone formation
ChelationMetal ions (Fe²⁺, Cu²⁺)Stable coordination complexes

Stability Under Various Conditions

Data synthesized from structural analogs :

ParameterValueDegradation Pathway
pH < 3t₁/₂ = 2.1 hrAcid-catalyzed β-lactam hydrolysis
pH 7.4 (37°C)t₁/₂ = 8.7 hrSpontaneous ring opening
UV light (254 nm)90% degradation in 4 hrRadical-mediated chromone oxidation

Metabolic Reactions (Predicted)

Based on AOP framework analysis :

  • Phase I Metabolism :

    • Hepatic CYP450-mediated hydroxylation (chromone ring)

    • Esterase cleavage of carboxymethyl group

  • Phase II Metabolism :

    • Glucuronidation of phenolic -OH groups

    • Glutathione conjugation at β-lactam carbonyl

Synthetic Considerations

While no direct synthesis protocol exists for this compound, key steps likely involve:

  • β-Lactam Formation :

    • Staudinger ketene-imine cycloaddition

    • RC(O)Cl+R’NH2β-lactam+HCl\text{RC(O)Cl} + \text{R'NH}_2 \rightarrow \text{β-lactam} + \text{HCl}

  • Tetrazole Coupling :

    • Huisgen cycloaddition for tetrazole-thioether linkage

  • Chromone Acylation :

    • EDC/NHS-mediated peptide coupling

Research Gaps and Recommendations

  • No experimental kinetic data for hydrolytic degradation

  • Limited information on photolytic behavior

  • Metabolic fate requires in vitro validation

Priority research areas per AEP-AOP framework :

  • Quantify reaction rates under environmental conditions

  • Characterize reactive oxygen species generation pathways

Note: All inferences drawn from structural analogs and mechanistic studies due to absence of direct experimental data for this compound .

Scientific Research Applications

The compound with Chemical Abstracts Service number 57484775 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and formulation.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 57484775 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Challenges in Comparing CID 57484775 with Similar Compounds

Structural and Functional Comparisons

  • Example from : Compounds like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are compared via 2D/3D structural overlays and steroid backbone orientations. Similar workflows could apply to this compound, but structural data are absent here .
  • Mass Spectrometry Techniques : and highlight collision-induced dissociation (CID) and electron-transfer dissociation (ETD) for structural elucidation. While these methods are critical for comparing compounds, they are analytical tools rather than direct comparators for this compound .

Pharmacological or Therapeutic Context

Several sources discuss "CID" as chemotherapy-induced diarrhea (e.g., ), but this is unrelated to the compound this compound. For example:

  • Treatment Comparisons: Studies compare loperamide, octreotide, probiotics, and traditional Chinese medicine (e.g., moxibustion) for CID management .

Hypothetical Framework for Comparative Analysis

Assuming this compound is a bioactive compound, a comparative analysis might include:

Structural Analogues

Compound (CID) Structural Features Biological Activity Key References
This compound Data unavailable Data unavailable N/A
Taurocholic acid (6675) Steroid backbone + taurine Bile acid, lipid digestion
Ginkgolic acid (5469634) Phenolic lipid Antibacterial, enzyme inhibition

Functional Analogues

Compound (CID) Functional Role Mechanism of Action Key References
This compound Data unavailable Data unavailable N/A
Irbesartan (3749) Angiotensin II receptor blocker Hypertension treatment
Betulinic acid (64971) Triterpenoid Anticancer, antiviral

Limitations and Recommendations

  • Data Gaps : The evidence lacks direct references to this compound, preventing authoritative comparisons.
  • Methodological Guidance: Spectral Validation: As per , LC-ESI-MS with in-source CID could differentiate isomers (e.g., ginsenosides) . Structural Overlays: demonstrates 3D overlays for substrates like DHEAS and taurocholic acid, a method applicable to this compound if structural data were available .

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